2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
2-cyclopropyl-N-methyl-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-14-11-9-12(17-7-3-2-4-8-17)16-13(15-11)10-5-6-10/h9-10H,2-8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGIVQPAMQKWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₃H₂₀N₄
- Molecular Weight : 232.32 g/mol
- CAS Number : 1507970-02-6
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. In vitro tests have shown that derivatives of piperidine, including those similar to this compound, exhibit significant antibacterial and antifungal activities against various strains of bacteria and fungi.
| Microorganism | Activity (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | |
| Escherichia coli | 0.0039 - 0.025 mg/mL | |
| Candida albicans | 16.69 - 78.23 µM |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in the context of Alzheimer's disease therapy. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in neurodegenerative disease treatment.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that the compound displayed potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on S. aureus and E. coli.
Study on Alzheimer’s Disease
Another study investigated the role of piperidine derivatives in inhibiting cholinesterase enzymes. The findings suggested that compounds like this compound could serve as dual inhibitors, potentially offering a multi-targeted approach to treating Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
